4-Ethylheptanoic acid is a branched-chain fatty acid. While not as prevalent as other fatty acids, its presence has been noted in various contexts, particularly in food science. For instance, it has been identified and quantified alongside other volatile free fatty acids in Parmesan cheese and milk fat [].
4-Ethylheptanoic acid is an organic compound with the molecular formula CHO. It is classified as a branched fatty acid and is known for its distinctive odor and flavor profiles. This compound is naturally occurring in various sources, including certain cheeses and human axillary secretions, contributing to body odor. Its unique characteristics make it a subject of interest in both scientific research and industrial applications.
4-Ethylheptanoic acid can be derived from natural processes or synthesized through chemical reactions. It belongs to the class of fatty acids, specifically the branched-chain fatty acids, which are recognized for their roles in biological systems and their applications in flavoring and fragrance industries. The compound is also studied for its potential implications in human health, particularly concerning body odor and its biochemical pathways.
The synthesis of 4-Ethylheptanoic acid can be achieved through several methods:
The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. For instance, the Grignard reaction is sensitive to moisture, necessitating anhydrous conditions.
4-Ethylheptanoic acid undergoes various chemical transformations:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanisms by which 4-Ethylheptanoic acid exerts its effects are not fully elucidated but are thought to involve interactions at the biochemical level related to its role in body odor production. It may influence microbial activity on the skin or interact with olfactory receptors, contributing to scent profiles .
Relevant analyses often focus on purity assessment through techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
4-Ethylheptanoic acid has diverse applications across several fields:
4-Ethylheptanoic acid (CAS 132735-95-6) was first identified in the mid-to-late 20th century during analytical investigations of volatile compounds in dairy products and animal fats. Initial research focused on its role as a minor component in Parmesan cheese and ruminant milk fats, where it contributes to distinctive flavor profiles [1] [4]. By the 1990s, advances in gas chromatography-mass spectrometry (GC-MS) enabled precise quantification, revealing its presence in human axillary secretions as a contributor to body odor [1]. The compound gained broader chemical significance with the development of synthetic protocols, including Grignard reactions (using 3-chloroalkane and methyl 3-bromopropionate) and diethyl malonate alkylation-decarboxylation sequences [1]. Microwave-assisted synthesis methods emerged in the 2000s, improving yields from 65% to >85% while reducing reaction times [1]. Despite these advances, the biosynthesis pathway in microbial systems remains partially uncharacterized, with Pediococcus spp. implicated in its production during high-temperature Daqu fermentation for traditional liquors .
Table 1: Key Milestones in 4-Ethylheptanoic Acid Research
Year Range | Research Focus | Key Advancements |
---|---|---|
1970s-1980s | Natural Occurrence | Detection in dairy fats and cheese volatiles |
1990s | Human Biochemistry | Identification in axillary secretions and body odor |
2000s | Synthetic Optimization | Microwave-assisted synthesis protocols developed |
2010s-Present | Flavor & Systems Toxicology | Role in fermented foods; Read-across assessment strategies |
4-Ethylheptanoic acid (C9H18O2, MW 158.24 g/mol) is a monomethyl-branched saturated fatty acid (BCFA) with a seven-carbon backbone and an ethyl group (–CH₂CH₃) at the C4 position. Its IUPAC name, 4-ethylheptanoic acid, reflects this structure (Canonical SMILES: CCC(CC)CCC(=O)O) [1] [6]. Key classification features include:
Naturally, it occurs at low abundances (0.01–0.2% wt) in ruminant fats and dairy products but is absent in poultry, pork, or plant oils [4] [8]. In fermented foods like Chinese Daqu, microbial activity elevates concentrations up to 2.7 mg/kg, influencing flavor complexity .
Table 2: Classification of 4-Ethylheptanoic Acid vs. Representative BCFAs
Compound | Structure | Chain Length | Branch Position | Natural Sources |
---|---|---|---|---|
4-Ethylheptanoic acid | C4-ethyl | C9 | Mid-chain | Cheese, lamb fat, Daqu liquor |
4-Methyloctanoic acid | C4-methyl | C9 | Mid-chain | Goat milk, sheep meat |
iso-14:0 | C13-methyl | C14 | Terminal | Bacterial membranes, dairy |
anteiso-15:0 | C14-methyl | C15 | Terminal | Rumen bacteria, butter |
Research on 4-ethylheptanoic acid spans three domains:
Critical knowledge gaps persist:
Table 3: Key Research Applications and Associated Knowledge Gaps
Research Area | Current Applications | Critical Knowledge Gaps |
---|---|---|
Food Flavor Science | Cheese/meat flavor profiling; Fermentation control | Biosynthesis regulation in microbes |
Synthetic Chemistry | High-yield microwave synthesis; Ester derivatives | Scalable production; Green chemistry adaptations |
Systems Toxicology | Read-across for branched carboxylic acids | In vitro-in vivo extrapolation; AOP network completeness |
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